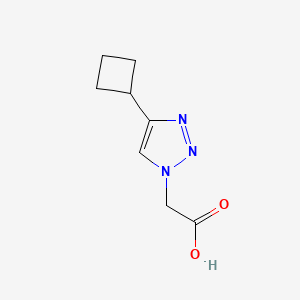
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is characterized by the presence of a cyclobutyl group attached to a 1,2,3-triazole ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting a broad range of potential targets .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding, which is crucial for binding with biological targets .
Biochemical Pathways
Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting they may affect a broad range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound suggests potential for good bioavailability, as this moiety is known to be resistant to metabolic degradation .
Result of Action
Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting a broad range of potential effects .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that the triazole ring, a structural fragment in this compound, is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .
Cellular Effects
It is known that similar triazole derivatives have shown cytotoxic activities against various tumor cell lines .
Molecular Mechanism
Similar triazole derivatives have been found to bind to the colchicine binding site of tubulin .
Temporal Effects in Laboratory Settings
It is known that similar triazole derivatives have shown effects on apoptosis induction in MCF-7 cells .
Preparation Methods
The synthesis of 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions. The reaction is carried out in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at mild conditions, resulting in good yields of the desired product .
Chemical Reactions Analysis
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Cycloaddition: The compound can undergo 1,3-dipolar cycloaddition reactions with azides to form triazole derivatives.
Scientific Research Applications
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The triazole ring is known for its biological activity, making this compound a potential candidate for drug development.
Materials Science: The compound’s ability to form hydrogen bonds and its resistance to metabolic degradation make it useful in the design of new materials with specific properties.
Biological Research: It has been employed in the synthesis of inhibitors for various enzymes and receptors, contributing to the study of biological pathways and disease mechanisms.
Comparison with Similar Compounds
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid can be compared with other triazole derivatives, such as:
1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide: This compound also contains a triazole ring and exhibits similar biological activities.
2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(4-cyclobutyltriazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)5-11-4-7(9-10-11)6-2-1-3-6/h4,6H,1-3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYLMSYOZLELDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
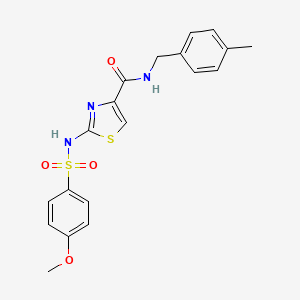
![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2757401.png)
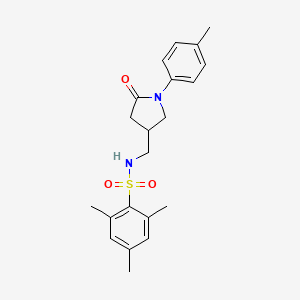
![5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2757403.png)
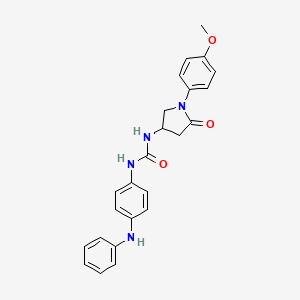
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)
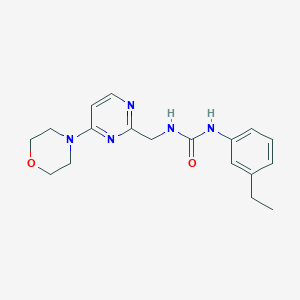
![2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2757408.png)
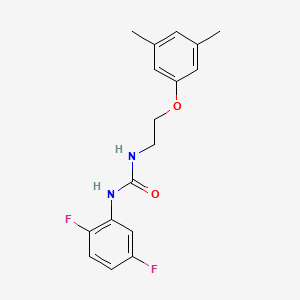
![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2757412.png)
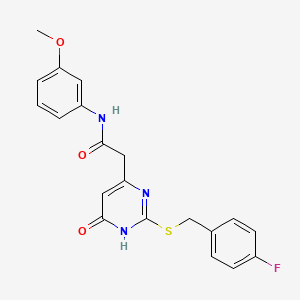
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B2757415.png)
![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)

